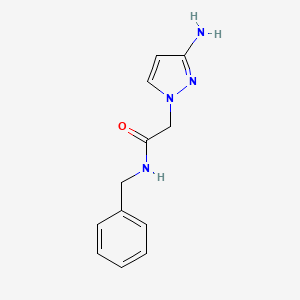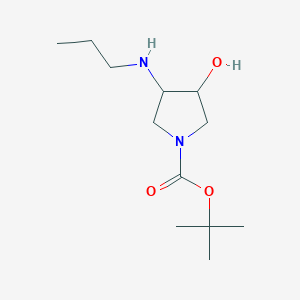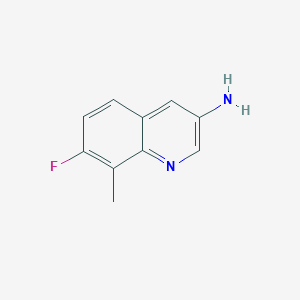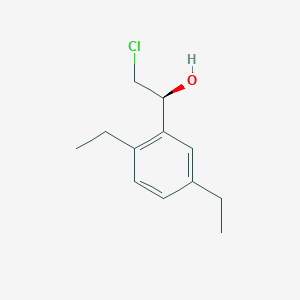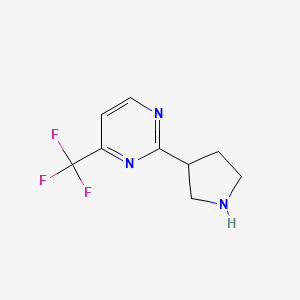
2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyrimidine is a heterocyclic compound featuring a pyrimidine ring substituted with a pyrrolidine group at the 3-position and a trifluoromethyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyrimidine typically involves the reaction of pyrimidine derivatives with pyrrolidine and trifluoromethylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form corresponding lactams.
Reduction: Reduction reactions can modify the pyrimidine ring or the trifluoromethyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring may yield lactams, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
科学的研究の応用
2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The pyrrolidine ring can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .
類似化合物との比較
Similar Compounds
- 2-(Pyrrolidin-3-yl)-5-(trifluoromethyl)pyridine
- 2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)quinoline
- 2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)benzene
Uniqueness
2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyrimidine is unique due to the combination of the pyrimidine ring with both pyrrolidine and trifluoromethyl groups. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound for various applications. Its trifluoromethyl group, in particular, enhances its chemical stability and bioactivity compared to similar compounds .
特性
分子式 |
C9H10F3N3 |
|---|---|
分子量 |
217.19 g/mol |
IUPAC名 |
2-pyrrolidin-3-yl-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C9H10F3N3/c10-9(11,12)7-2-4-14-8(15-7)6-1-3-13-5-6/h2,4,6,13H,1,3,5H2 |
InChIキー |
BSKVXERQVWIOBC-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1C2=NC=CC(=N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


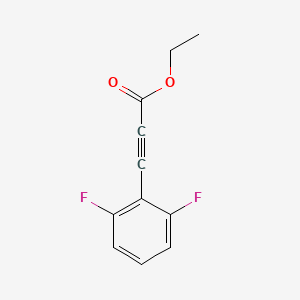
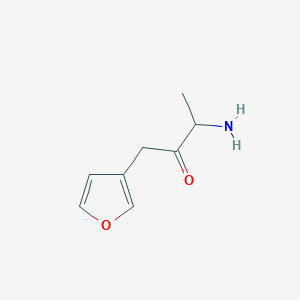
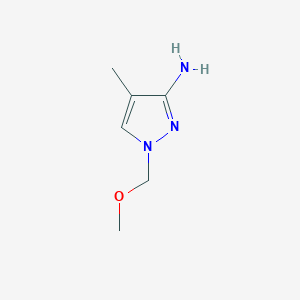
![5-[(Dimethylamino)methyl]pyridine-3-carboxylic acid](/img/structure/B13176005.png)
![(2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13176009.png)
![1-[1-(Aminomethyl)-3-methylcyclopentyl]cyclobutan-1-OL](/img/structure/B13176010.png)
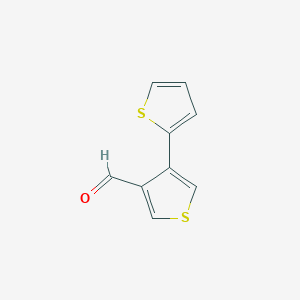
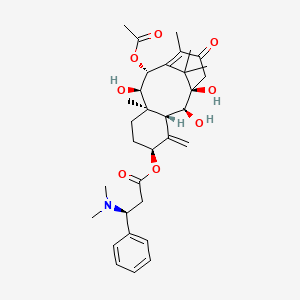
![3-[1-(Aminomethyl)cyclopropyl]piperidin-3-ol](/img/structure/B13176028.png)
